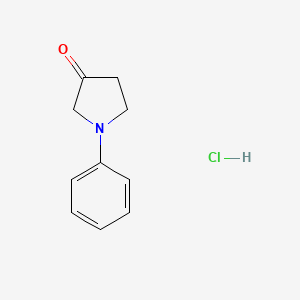![molecular formula C14H24N2O4 B1486304 5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate CAS No. 2114535-61-2](/img/structure/B1486304.png)
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Übersicht
Beschreibung
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate, commonly referred to as 5-TBMAA, is a synthetic compound with a range of potential applications in scientific research.
Wirkmechanismus
5-TBMAA acts as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds in the body. 5-TBMAA is metabolized by CYP2A6, which is found in the liver. CYP2A6 catalyzes the oxidation of 5-TBMAA to form the metabolite, 5-hydroxy-TBMAA. This metabolite is then further metabolized to form other metabolites, which are then eliminated from the body.
Biochemische Und Physiologische Effekte
5-TBMAA has been shown to have a range of biochemical and physiological effects. In studies, 5-TBMAA has been shown to inhibit the activity of CYP2A6, which can lead to an increase in the levels of drugs in the body. In addition, 5-TBMAA has been shown to increase the levels of certain hormones, such as cortisol, in the body. 5-TBMAA has also been shown to have anti-inflammatory effects, as well as anti-cancer and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-TBMAA has several advantages for use in laboratory experiments. It is a stable compound, which makes it suitable for use in a variety of laboratory experiments. In addition, 5-TBMAA is relatively inexpensive, which makes it a cost-effective option for use in research.
However, 5-TBMAA also has some limitations. It has a short half-life, which can limit its use in some experiments. In addition, 5-TBMAA can be toxic to some organisms, which can limit its use in experiments involving living organisms.
Zukünftige Richtungen
There are several potential future directions for research involving 5-TBMAA. Future research could focus on the use of 5-TBMAA as a tool for studying the pharmacokinetics and metabolism of drugs in the body. In addition, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on cytochrome P450 enzymes. Furthermore, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on the immune system and other physiological systems. Finally, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-TBMAA has a variety of potential applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme cytochrome P450 2A6 (CYP2A6). 5-TBMAA has also been used to study the pharmacokinetics of drugs in the liver and to investigate the inhibitory effects of drugs on cytochrome P450 enzymes. In addition, 5-TBMAA has been used to study the metabolism of drugs in the body and to investigate the absorption, distribution, and elimination of drugs.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 2-O-methyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-12(2,3)20-11(18)16-6-5-13(9-16)7-14(13,8-15)10(17)19-4/h5-9,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIZSJFUUBKNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
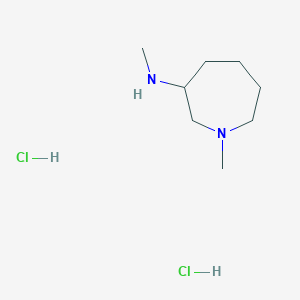
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)
![tert-Butyl 3-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-1-pyrrolidinecarboxylate](/img/structure/B1486228.png)
![Methyl 3-amino-5-nitro-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486229.png)
![2-(1,4-Dimethyl-2-piperazinyl)-1-[3-(4-fluorophenyl)-1-pyrrolidinyl]-1-ethanone](/img/structure/B1486230.png)
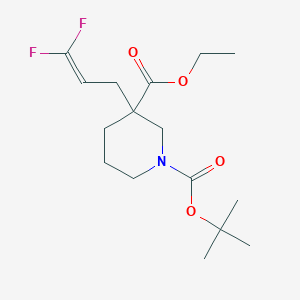
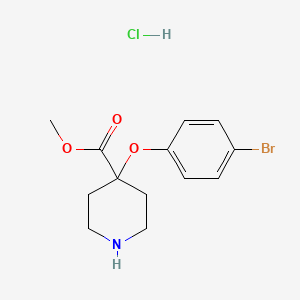
![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)
![3-[(Cyclopropylmethyl)(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486238.png)
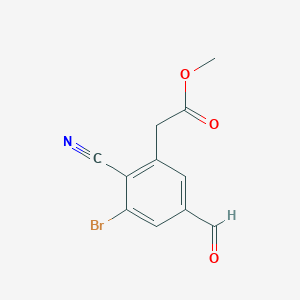
![Ethyl 3-(tert-butyl)-4-nitro-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole-5-carboxylate](/img/structure/B1486241.png)
![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)
